4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a fluorinated pyrazolo-pyrazine derivative characterized by a bicyclic heteroaromatic core. Key attributes include:
- Core structure: Pyrazolo[1,5-a]pyrazine, a fused bicyclic system with nitrogen atoms at positions 1, 5, and 6.
- Substituents: A 4-fluorophenyl group at position 2 (common in COX-2 inhibitors and receptor ligands; ). A 4-fluorobenzylthio group at position 4, which may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3S/c20-15-5-1-13(2-6-15)12-25-19-18-11-17(23-24(18)10-9-22-19)14-3-7-16(21)8-4-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDOYOFFBAAIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorobenzyl group: This can be achieved through nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group on the pyrazolo[1,5-a]pyrazine core.
Attachment of the fluorophenyl group: This step often involves a cross-coupling reaction, such as Suzuki-Miyaura coupling, where a fluorophenyl boronic acid reacts with a halogenated pyrazolo[1,5-a]pyrazine intermediate in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the fluorine atoms or reduce other functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic catalyst.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. The mechanisms of action include:
- Inhibition of Tyrosine Kinases : These compounds can inhibit tyrosine kinases involved in cancer progression. For instance, studies have shown that modifications at specific positions on the pyrazole ring enhance cytotoxicity against various cancer cell lines, including breast and lung cancers .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and reduced proliferation rates .
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Similar Pyrazole Derivatives | Breast Cancer | Induces apoptosis | |
| Fluorinated Pyrazolo Compounds | Lung Cancer | Inhibits cell proliferation |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. Studies have indicated that the presence of the thioether group enhances its ability to disrupt bacterial cell membranes, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Emerging research suggests that derivatives of pyrazolo[1,5-a]pyrazine may offer neuroprotective benefits. They have been investigated for their potential in treating neurodegenerative diseases by targeting specific pathways involved in neuronal survival and inflammation .
Case Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo derivatives for their anticancer activities. Results indicated that structural modifications significantly enhanced cytotoxicity against breast and lung cancer cell lines. The study emphasized the importance of fluorinated substituents in improving efficacy against resistant cancer types .
Antimicrobial Efficacy Study
Research conducted at a microbiology lab tested the antimicrobial properties of related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings showed that these compounds effectively inhibited bacterial growth, suggesting their potential as therapeutic agents in treating bacterial infections .
Mechanism of Action
The mechanism of action of 4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolo[1,5-a]pyrazine Derivatives
The biological and physicochemical properties of pyrazolo-pyrazine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Fluorine Positioning : The 4-fluorobenzylthio group in the target compound may enhance target binding affinity compared to the 3-fluoro analog (), as para-substitution often improves steric and electronic compatibility with hydrophobic enzyme pockets .
- Thioether vs. Chlorine : The thioether group (e.g., in ) offers a synthetic handle for further functionalization, whereas the chloro-substituted analog () is more reactive in nucleophilic substitutions .
- Methoxy vs. Fluorine : The methoxy group in increases solubility but may reduce membrane permeability compared to fluorinated analogs .
Receptor Binding and Selectivity
- Pyrazolo[1,5-a]pyridine Derivatives : reports 2-[4-(4-fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine with high affinity for dopamine D4 receptors (Ki = 1.2 nM), suggesting that fluorinated benzyl groups enhance receptor selectivity .
- Triazolo[4,3-a]pyrazine Derivatives: Compound 12 in (adenosine A2a antagonist) demonstrates moderate receptor binding (Ki = 8.2 nM), highlighting the role of fused heterocycles in modulating activity .
Enzyme Inhibition
- COX-2 Selectivity : identifies 3-(4-fluorophenyl)-6,7-dimethylpyrazolo[1,5-a]pyrimidine as a COX-2 inhibitor, emphasizing the importance of fluorophenyl groups in isoform selectivity .
- PI3Kδ Inhibition : Fluorine introduction in pyrazolo-pyrimidine derivatives () enhances kinase inhibitory potency by ~10-fold, likely due to improved hydrophobic interactions .
Biological Activity
4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article aims to synthesize existing research findings related to its biological activity, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 348.38 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorobenzylthio group and a 4-fluorophenyl moiety, which are crucial for its biological activity.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
1. Anti-inflammatory Activity
A study focusing on pyrazolo[1,5-a]pyrimidine derivatives demonstrated that similar compounds effectively inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are pivotal in inflammatory responses. The study indicated that compounds with structural similarities to our target compound showed IC50 values below 50 µM in inhibiting LPS-induced NF-κB transcriptional activity in human THP-1 cells .
2. Antimicrobial Activity
Preliminary evaluations suggest that compounds within the pyrazolo family possess moderate to good antimicrobial properties. For instance, derivatives with similar thioether functionalities were tested against various bacterial strains, showing promising results in inhibiting growth at concentrations ranging from 100-400 µg/mL .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | Pyrazolo[1,5-a]pyrimidines | < 50 | |
| Antimicrobial | Thiazolidinone derivatives | 100 - 400 | |
| Anticancer | Pyrazolo derivatives targeting Trk | < 5 |
Case Studies
Case Study 1: Inhibition of NF-κB Pathway
In a recent study, several pyrazolo derivatives were screened for their ability to inhibit NF-κB/AP-1 reporter activity. Among the tested compounds, some exhibited significant anti-inflammatory effects by reducing the transcriptional activity linked to inflammatory cytokine production. This suggests that our compound may similarly modulate inflammatory pathways through NF-κB inhibition.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications led to enhanced antibacterial activity. This highlights the potential for our compound to be optimized for improved antimicrobial properties based on its chemical structure.
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as kinases involved in inflammatory pathways and microbial metabolism. By inhibiting these targets, the compound may reduce inflammation and bacterial proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
